5-(2-Chlorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound.
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Step 1: Formation of 2-chlorophenylhydrazine
Reagents: 2-chlorobenzoyl chloride, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: [ \text{C}_6\text{H}_4\text{ClCOCl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4\text{ClNHNH}_2 + \text{HCl} ]
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Step 2: Cyclization to form this compound
Reagents: 2-chlorophenylhydrazine, ethyl acetoacetate
Conditions: Basic conditions (e.g., sodium ethoxide)
Reaction: [ \text{C}_6\text{H}_4\text{ClNHNH}_2 + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_4\text{ClC}_3\text{H}_3\text{N}_2\text{CH}_3 + \text{EtOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acid
Reduction: Formation of 5-(2-chlorophenyl)-1-methyl-1H-pyrazoline
Substitution: Formation of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole
Scientific Research Applications
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Studied for its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole
- 5-(2-Bromophenyl)-1-methyl-1H-pyrazole
- 5-(2-Fluorophenyl)-1-methyl-1H-pyrazole
Uniqueness
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
QUMMUPUUBWCXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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